4-[3-(tetrazol-1-yl)propyl]morpholine
Description
4-[3-(Tetrazol-1-yl)propyl]morpholine is a morpholine derivative characterized by a tetrazole ring linked via a three-carbon propyl chain to the morpholine nitrogen. The tetrazole group, a five-membered aromatic ring containing four nitrogen atoms, confers unique physicochemical properties, such as high acidity (pKa ~4.9) and hydrogen-bonding capacity, which are critical for interactions in biological or catalytic systems .
Properties
IUPAC Name |
4-[3-(tetrazol-1-yl)propyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1(3-13-8-9-10-11-13)2-12-4-6-14-7-5-12/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHBDSICZANJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(tetrazol-1-yl)propyl]morpholine typically involves the formation of the tetrazole ring followed by its attachment to the morpholine ring. One common method for synthesizing tetrazoles is the cycloaddition reaction between azides and nitriles. For instance, the reaction between 3-azidopropylmorpholine and a nitrile can yield the desired product under appropriate conditions.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often involves scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[3-(tetrazol-1-yl)propyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the propyl linker, resulting in various reduced forms of the compound.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[3-(tetrazol-1-yl)propyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Tetrazole derivatives are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4-[3-(tetrazol-1-yl)propyl]morpholine exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine Derivatives with Aromatic Substituents
Fomocaine (4-[3-(4-Phenoxymethyl-phenyl)propyl]morpholine)
- Structure: Features a phenoxymethylphenyl group instead of tetrazole.
- Application : A topical local anesthetic with low systemic toxicity due to reduced lipid solubility compared to tetrazole-containing analogs .
- Synthesis Advantage : Synthesized via a modified Willgerodt-Kindler reaction, avoiding problematic byproducts like o-chloromethyl derivatives .
Fenpropimorph (cis-2,6-Dimethyl-4-{2-methyl-3-[4-(2-methyl-2-propanyl)phenyl]propyl}morpholine)
- Structure : Bulky dimethyl and tert-butylphenyl substituents enhance fungicidal activity.
- Application : Agricultural fungicide targeting sterol biosynthesis in pathogens .
4-[3-(3-Bromophenyl)propyl]morpholine
Morpholine Derivatives with Heterocyclic Substituents
4-[3-(2-Nitroimidazol-1-yl)propyl]morpholine
- Structure : Nitroimidazole replaces tetrazole.
- Application : Radiosensitizer in cancer therapy due to nitro group’s redox activity under hypoxic conditions .
- Comparison : Tetrazole’s higher acidity may limit bioavailability but enhance salt formation for drug formulation .
4-[3-(1,4-Diphenyl-1H-pyrazol-3-yl)oxypropyl]morpholine Methanesulfonate
Non-Morpholine Heterocyclic Analogs
Triazole- and Imidazole-Based Fungicides (e.g., Epoxiconazole, Prothioconazole)
Research Findings and Implications
- Synthetic Efficiency: Tetrazole incorporation often requires multi-step reactions, whereas phenoxy or halogenated derivatives (e.g., fomocaine) benefit from streamlined syntheses .
- Biological Activity : Tetrazole’s acidity enhances ionic interactions in drug-receptor binding, but may reduce blood-brain barrier penetration compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
